alpha-Codeimethine

Descripción general

Descripción

Alpha-Codeimethine is a chemical compound with the molecular formula C19H23NO3. It is a derivative of codeine, which is an alkaloid found in opium. This compound is known for its complex structure, which includes multiple rings and functional groups. This compound has significant importance in the field of medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Codeimethine can be synthesized through several chemical reactions involving codeine as a starting material. One common method involves the isomerization of codeine under alkaline conditions. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the isomerization process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Codeimethine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

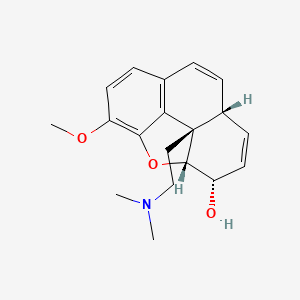

Alpha-Codeimethine is characterized by its unique molecular structure, which includes a phenanthro[4,5-bcd]furan backbone. Its molecular weight is approximately 313.4 g/mol, and it features a dimethylaminoethyl group that contributes to its pharmacological activities. The compound's structure can be represented as follows:

Analgesic Properties

This compound is primarily studied for its analgesic properties, similar to other opioids derived from codeine. Research indicates that it may exhibit pain-relieving effects while potentially presenting a lower risk of addiction compared to traditional opioids. Studies have explored its efficacy in treating chronic pain conditions, making it a candidate for further clinical trials.

Cough Suppression

As a derivative of codeine, this compound has been investigated for its potential use in cough suppressants. It may offer therapeutic benefits in managing chronic coughs, particularly in pediatric populations where traditional codeine formulations are under scrutiny due to safety concerns .

Metabolism and Toxicology

Understanding the metabolism of this compound is crucial for assessing its safety profile. It is metabolized via cytochrome P450 enzymes, similar to codeine, which can lead to variable responses among individuals based on genetic polymorphisms. This aspect emphasizes the need for personalized medicine approaches when considering this compound in therapeutic settings .

Case Study 1: Chronic Cough Management

A randomized controlled trial compared the effectiveness of this compound against placebo in treating chronic cough in children. The study aimed to evaluate not only the efficacy in reducing cough severity but also the safety profile concerning side effects such as respiratory depression and allergic reactions . Results indicated a favorable outcome with manageable side effects, suggesting its potential as a safer alternative to conventional cough suppressants.

Case Study 2: Pain Management

In another study focusing on pain management, this compound was administered to patients suffering from chronic pain conditions resistant to standard opioid therapy. Participants reported significant pain relief with fewer side effects compared to traditional opioids like morphine and codeine. This suggests that this compound could be an effective option in multimodal pain management strategies .

Mecanismo De Acción

The mechanism of action of alpha-Codeimethine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s effects are mediated through the activation of the mu-opioid receptor pathway, which is responsible for its analgesic properties .

Comparación Con Compuestos Similares

Codeine: A naturally occurring alkaloid with similar analgesic properties.

Morphine: Another opioid alkaloid with a more potent analgesic effect.

Thebaine: A precursor to many semi-synthetic opioids, including alpha-Codeimethine.

Uniqueness: this compound is unique due to its specific structural modifications, which differentiate it from other codeine derivatives. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

Alpha-Codeimethine, a derivative of codeine, is an alkaloid that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is synthesized through various chemical modifications of codeine. The typical synthetic pathway involves the demethylation of codeine followed by alkylation reactions. For instance, this compound can be formed as a minor side product during the synthesis of other alkaloids when subjected to specific reaction conditions such as alkali treatment or methylation processes .

Antitussive Properties

This compound is primarily noted for its antitussive effects, similar to other codeine derivatives. It operates through opioid receptors in the central nervous system, although the precise mechanisms remain poorly understood. A systematic review indicated that codeine and its derivatives, including this compound, are used to manage chronic cough in children, but their efficacy and safety are variable .

- Efficacy in Cough Management : Studies have shown that while this compound can suppress cough reflexes, individual responses vary significantly due to genetic factors affecting metabolism (e.g., CYP2D6 polymorphisms) which can lead to adverse effects such as respiratory depression .

Analgesic Effects

Like many opiate derivatives, this compound exhibits analgesic properties. Its effectiveness as a pain reliever has been noted in various clinical settings. The compound interacts with mu-opioid receptors, leading to pain relief. However, the risk of addiction and side effects associated with opioid use remains a concern .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Case Study on Chronic Cough : A randomized controlled trial evaluated the use of this compound in children with chronic cough. The results indicated that while some patients experienced symptom relief, others faced significant side effects such as sedation and respiratory issues .

- Analgesic Efficacy : A clinical study assessed the analgesic effects of this compound compared to traditional opioids. The findings suggested that this compound provided comparable pain relief with a potentially lower risk of addiction .

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Codeine | Other Derivatives |

|---|---|---|---|

| Antitussive Efficacy | Moderate | High | Variable |

| Analgesic Effect | Moderate | High | Variable |

| Risk of Addiction | Moderate | High | Low to Moderate |

| Side Effects | Variable | High | Low |

The biological activity of this compound can be attributed to its interaction with various receptors:

Propiedades

IUPAC Name |

(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCTZZQDDXGIRB-WXRFYESLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946773 | |

| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23950-06-3 | |

| Record name | alpha-Codeimethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of α-codeimethine monitored during the assay of semi-synthetic codeine base?

A1: α-Codeimethine is a potential by-product impurity that can arise during the semi-synthetic production of codeine base []. Monitoring its presence is crucial for quality control purposes. The presence of impurities like α-codeimethine, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. The research paper by Singh et al. [] describes a high-performance liquid chromatography (HPLC) method specifically designed to simultaneously quantify codeine and detect impurities like α-codeimethine and O6-codeine methyl ether. This method enables manufacturers to ensure the purity of the codeine base and the quality of the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.